Product packaging for Myclozolin(Cat. No.:CAS No. 54864-61-8)

Myclozolin

Cat. No.: B1220431
CAS No.: 54864-61-8
M. Wt: 304.12 g/mol
InChI Key: FTCOKXNKPOUEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myclozolin (CAS 54864-61-8) is a dichlorophenyl dicarboximide fungicide of significant interest for agricultural research . Its primary research value lies in its contact action against a range of fungal diseases, including blight, fruit rot, and leaf spot, making it a useful compound for studying the control of pathogens such as Botrytis , Monilia , and Sclerotinia species . The compound is chemically defined as (RS)-3-(3,5-dichlorophenyl)-5-methoxymethyl-5-methyl-1,3-oxazolidine-2,4-dione and is characterized by a chiral center, typically synthesized and applied as a racemic mixture . According to the Fungicide Resistance Action Committee (FRAC), this compound is classified under Group 2, which indicates its specific mechanism of action and its value in managing and understanding fungicide resistance . Please note that this product is listed as For Research Use Only (RUO) and is not approved under EC Regulation 1107/2009 . It is strictly for laboratory research purposes and must not be used for personal, commercial, or agricultural applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11Cl2NO4 B1220431 Myclozolin CAS No. 54864-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dichlorophenyl)-5-(methoxymethyl)-5-methyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO4/c1-12(6-18-2)10(16)15(11(17)19-12)9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCOKXNKPOUEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866449
Record name 3-(3,5-Dichlorophenyl)-5-(methoxymethyl)-5-methyl-1,3-oxazolidine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54864-61-8
Record name Myclozolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54864-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myclozolin [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,5-Dichlorophenyl)-5-(methoxymethyl)-5-methyl-1,3-oxazolidine-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-dichlorophenyl)-5-(methoxymethyl)-5-methyloxazolidine-2,4-dione
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Record name MYCLOZOLIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Molecular and Cellular Mechanisms of Fungicidal Action

Elucidation of Primary Biochemical Targets in Fungal Pathogens

The primary biochemical target of dicarboximide fungicides appears to be a histidine protein kinase involved in fungal osmoregulation researchgate.netscispace.com. Resistance to dicarboximides in Botrytis cinerea and Alternaria alternata has been linked to mutations in the genes encoding this histidine kinase researchgate.netscispace.comfrac.info. This suggests that the fungicidal activity is mediated through the disruption of this specific enzyme's function within the osmotic signaling pathway researchgate.netscispace.com.

Investigations into Fungal Cellular Processes Affected by Myclozolin Activity

While specific detailed studies solely on this compound's effects on all fungal cellular processes are limited in the provided search results, the general mechanisms of dicarboximide fungicides offer insights.

Dynamics of Mycelial Growth Inhibition and Spore Germination Disruption

Dicarboximide fungicides are known to inhibit fungal growth cropprotectionnetwork.org. Studies on other fungicides and biological agents demonstrate that effects on mycelial growth and spore germination are key indicators of antifungal activity cropj.comajol.infonih.govmicrobiologyjournal.orgbanglajol.info. While direct data for this compound is sparse in the search results, its classification as a dicarboximide fungicide effective against fungi like Botrytis, Monilinia, and Sclerotinia species implies it would inhibit their mycelial growth and disrupt spore germination, as these are fundamental processes for fungal proliferation and infection herts.ac.ukscielo.br. For instance, other dicarboximides like iprodione (B1672158) and vinclozolin (B1683831) have been studied for their effects on fungal growth researchgate.net. Research on various antifungal agents confirms that inhibition of mycelial growth and spore germination are common fungicidal effects nih.govbanglajol.info.

Comparative Mechanistic Studies with Related Dicarboximide Fungicides

This compound belongs to the dicarboximide group, which includes other fungicides such as iprodione, procymidone (B1679156), and vinclozolin bcpcpesticidecompendium.orgnzpps.orggoogle.comresearchgate.net. The general mode of action involving interference with osmotic regulation and the histidine kinase pathway is attributed to the dicarboximide group as a whole nzpps.orgresearchgate.netscispace.comfrac.info. Comparative studies often group these fungicides together due to their shared chemical structure and presumed similar mechanisms nzpps.orgresearchgate.netresearchgate.net. Resistance to dicarboximides often shows cross-resistance among the active ingredients within the group nzpps.org. While the core mechanism is thought to be similar, there can be slight variations in the spectrum of activity among different dicarboximides nzpps.org. Comparative research on the mechanism of vinclozolin, another dicarboximide, also points to interference with the osmosensing signal transmission pathway researchgate.net. Resistance studies in Botrytis cinerea have identified mutations in the histidine kinase gene conferring resistance to dicarboximides like iprodione and procymidone, reinforcing the shared target site within this group researchgate.netscispace.com.

Metabolism and Biotransformation Pathways

Myclozolin Metabolite Identification and Characterization in Plant Systems

There is a notable absence of specific research identifying and characterizing the metabolites of this compound within plant systems. Scientific studies detailing the uptake, translocation, and subsequent metabolic breakdown of this compound in various plant species are not available in the reviewed literature. While it is a common characteristic of dicarboximide fungicides to metabolize into 3,5-dichloroaniline, specific data confirming this and identifying other potential metabolites of this compound in plants is currently unavailable. wikipedia.orgproquest.com

Enzymatic Biotransformation Processes in Fungal Systems

Detailed information on the specific enzymatic processes involved in the biotransformation of this compound by fungal systems is scarce. The broader class of dicarboximide fungicides is known to be targeted by certain fungi, leading to resistance. frac.info However, the specific enzymes and metabolic pathways that fungi employ to detoxify or transform this compound have not been elucidated in the available research. Studies on other dicarboximide fungicides, such as Vinclozolin (B1683831), have identified biotransformation by fungi like Cunninghamella elegans, but similar studies on this compound are lacking. nih.gov

Microbial and Abiotic Degradation Pathways in Environmental Compartments

Information regarding the microbial and abiotic degradation of this compound in environmental compartments such as soil and water is limited. The primary metabolite of dicarboximide fungicides in the environment is typically 3,5-dichloroaniline. wikipedia.orgproquest.com However, detailed studies on the specific microbial species and the abiotic factors (e.g., hydrolysis, photolysis) that contribute to the degradation of this compound and its subsequent metabolites in various environmental settings are not well-documented. While general principles of abiotic degradation of chlorinated hydrocarbons are understood, specific kinetic and mechanistic data for this compound are not present in the available literature. microbe.com

Environmental Fate and Transport Dynamics Research

Degradation Kinetics and Persistence Studies in Soil and Aquatic Systems

No specific studies detailing the degradation rates (half-life) or persistence of Myclozolin in various soil types or aquatic environments were found.

Influence of Environmental Factors on this compound Transformation Rates

Information regarding how environmental factors such as pH, temperature, and microbial activity influence the transformation rates of this compound is not available in published literature.

Stereoselective Degradation and Enantiomeric Enrichment Dynamics in Environmental Matrices

Although this compound is a chiral compound, research on the stereoselective degradation of its enantiomers and any resulting enantiomeric enrichment in soil or water could not be located herts.ac.uk.

Research into Environmental Redistribution and Movement Potential

There is no available data from studies on the potential for this compound to move within the environment, such as its soil sorption coefficient (Koc) or leaching potential.

Due to the limited availability of research, a detailed article that strictly adheres to the requested scientific points cannot be generated.

Fungal Resistance Mechanisms and Resistance Management Research

Molecular Basis of Resistance Development in Target Fungal Populations (e.g., Botrytis cinerea)

Botrytis cinerea, the causal agent of grey mould diseases, is known as a high-risk pathogen for fungicide resistance development frontiersin.orgnih.gov. Resistance development can be discrete, resulting from a single gene mutation, or gradual, considered to be polygenic frac.info. Resistance mechanisms vary but mainly involve modification of the primary site of action of the fungicide within the fungal pathogen frac.info.

In Botrytis cinerea, dicarboximide resistance has been linked to a single base pair mutation at position 365 in a two-component histidine kinase gene nih.gov. This gene is likely involved in fungal osmoregulation nih.gov.

Beyond target site modifications, other mechanisms are associated with fungicide resistance in B. cinerea, including the overexpression of efflux transporters located in the plasma membranes frontiersin.orgnih.gov. These transporters can lead to resistance development to several chemically and structurally unrelated compounds, a phenomenon known as multidrug resistance (MDR) frontiersin.orgnih.gov. Two major families of efflux transporters associated with fungicide resistance in fungi are ABC transporters (ATP-binding Cassette superfamily) and MFS transporters (Major Facilitator Superfamily transporters) frontiersin.orgnih.gov. Overexpression of efflux transporters generally leads to low to moderate levels of resistance in plant pathogenic fungi frontiersin.orgnih.gov.

The coexistence of different resistance mechanisms within the same fungal strain may lead to increased resistance levels frontiersin.orgnih.gov.

Cross-Resistance Profiles within the Dicarboximide Fungicide Class

Cross-resistance occurs when resistance to one fungicide confers resistance to other fungicides googleapis.com. This generally correlates with the existence of a common mode of action shared by those fungicides frac.info.

Studies have shown that isolates of Botrytis cinerea resistant to vinclozolin (B1683831) were also resistant to iprodione (B1672158), myclozolin, and procymidone (B1679156) researchgate.net. This indicates cross-resistance within the dicarboximide fungicide class researchgate.net. Dicarboximide-resistant field strains of Botrytis cinerea have also shown weak resistance to aromatic hydrocarbon fungicides like dicloran but remained sensitive to phenylpyrroles such as fludioxonil (B1672872) nih.gov.

Research into Strategies for Mitigating Resistance Evolution

Resistance management strategies can differ depending on the specific combination of crop, disease, and geographical area pesticidestewardship.org. Adhering to the resistance management recommendations on product labels is important pesticidestewardship.org.

Mechanistic Approaches to Fungicide Rotations and Mixture Formulations

Rotation or mixture with another fungicide to which resistant mutants remain sensitive are strategies predicted to delay resistance development, although they may not totally prevent it frac.info. The relative value of using mixtures versus rotations can vary depending on models and assumptions frac.info.

Tank mixing or alternation of fungicides is widely advocated to delay or minimize the risks of resistance development rutgers.edu. The theories behind these strategies are analogous to those used in managing antibiotic resistance, known as complementary therapy or cycling therapy rutgers.edu.

Adding a mixing partner to a fungicide that is at-risk of resistance, without lowering the dose of the at-risk fungicide, reduces the rate of selection for fungicide resistance rutgers.edunih.gov. This holds true for mixing partners with either multi-site or single-site modes of action nih.gov. The more effective the mixing partner, the larger the reduction in selection pressure and the greater the increase in the effective life of the at-risk fungicide nih.gov.

Adding a mixing partner while lowering the dose of the at-risk fungicide can also reduce the selection pressure for resistance development without compromising effective disease control rutgers.edunih.gov. Some evidence suggests that mixing two at-risk fungicides can also be a useful resistance management tactic rutgers.edunih.gov.

The concept behind alternating fungicides with different modes of action is that cyclic selection pressure should help reduce the buildup of resistant populations rutgers.edu. However, this idea has been debated, with arguments suggesting it would only be effective if there is a fitness cost associated with the resistant population in the absence of selection pressure from the target fungicide rutgers.edu.

Research using empirical and theoretical modeling suggests that mixtures of low and high-risk fungicides may be the best resistance management tactic when the objective is to optimize the lifetime use of the high-risk fungicide rutgers.edu.

Data on the effectiveness of different strategies is still needed, particularly regarding the underlying genetic and epidemiological behavior of resistant forms and the effects of different strategies frac.info.

Synthetic Chemistry and Structural Modification Research

Methodologies for Myclozolin Synthesis and Analogues

The synthesis of heterocyclic compounds, including those with oxazolidinedione rings like this compound, is a significant area in organic chemistry. While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, the synthesis of similar compounds and general methodologies for constructing such ring systems and their analogues are described.

Many compounds containing oxazolidinedione rings, such as vinclozolin (B1683831), famoxadone, pentoxazone, oxadixyl, this compound, dichlozoline, and chlozolinate, are known. jst.go.jp The synthesis of analogues often involves modifying substituents on the core structure to explore their impact on biological activity. For instance, research on analogues of other compounds with similar structural features, like clozapine (B1669256) (a dibenzo-5H-benzo[b,e] regulations.govgoogle.comdiazepine), has involved novel and shorter synthetic routes to the core structure, followed by functionalization nih.govnih.gov. General synthetic techniques applicable to the construction of complex organic molecules, including potential routes to this compound and its analogues, include oxidation, reduction, hydrolysis, coupling reactions, and various types of substitution and addition reactions. googleapis.com

The creation of analogues with modified alkyl, cycloalkyl, alkenyl, and alkynyl groups, optionally substituted with halogens or alkoxy groups, is a common strategy in developing new microbiocidal agents. googleapis.com Similarly, modifying phenyl rings with various substituents like haloalkyl and haloalkoxy groups is explored to alter compound properties. oapi.int

Chiral Synthesis and Enantioseparation Techniques for Stereoisomers

This compound possesses a chiral center at the 5-position of the oxazolidinedione ring due to the presence of four different groups attached to this carbon atom: the ring oxygen, the ring nitrogen, a methyl group, and a methoxymethyl group. google.com This chirality means this compound can exist as different stereoisomers, specifically enantiomers. google.com.nagoogle.comresearchgate.netgoogle.com

The study of chiral pesticides highlights that different stereoisomers can exhibit substantial differences in biological activity, environmental degradation rates, and toxicity. researchgate.net Therefore, the ability to synthesize specific stereoisomers (chiral synthesis) or separate a mixture of stereoisomers (enantioseparation) is important in pesticide research and development. google.com.nagoogle.comresearchgate.netgoogle.com

Techniques for enantioseparation are fundamental to characterizing asymmetric pesticide components. researchgate.net While specific methods for this compound enantioseparation are not detailed, general enantioseparation methods are known in chemical literature. google.comgoogle.com For example, methods for the optical resolution of chiral carboxylic acids utilizing chiral auxiliaries have been reported and applied to the synthesis of chiral pesticides. googleapis.com Chromatographic techniques, such as using chiral stationary phases, are commonly employed for separating enantiomers. oapi.intresearchgate.net

The synthesis of compounds as individual stereoisomers or in enriched form relative to a racemic mixture is a recognized aspect of developing biologically active compounds. google.com.nagoogle.comgoogle.com This involves employing stereoselective synthetic routes or applying separation techniques to obtain the desired isomer. google.com.nagoogle.com

Structure-Activity Relationship (SAR) Studies for Enhanced Fungicidal Properties

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound correlate with changes in its biological activity, in this case, fungicidal properties. regulations.govresearchgate.netnih.govresearchgate.netnih.govslideshare.net By systematically modifying the structure of this compound and its analogues and testing their efficacy against target fungi, researchers can identify key structural features responsible for fungicidal activity and potentially enhance these properties.

Although detailed SAR studies specifically on this compound are not provided in the search results, the principles of SAR are broadly applied in the development of fungicides and other agrochemicals. regulations.govresearchgate.net For example, SAR studies on other classes of compounds have revealed that the position and nature of substituents on aromatic rings or the length and branching of alkyl chains can significantly impact biological activity. nih.govnih.govresearchgate.netgpatindia.com

The dichlorophenyl dicarboximide fungicides, including this compound, are known for their fungicidal properties. google.com.nagoogle.comgoogle.com The presence of the 3,5-dichlorophenyl group and the oxazolidinedione ring system are likely important structural elements contributing to this compound's activity. SAR studies would typically involve synthesizing analogues with modifications to these parts of the molecule, such as altering the substitution pattern on the phenyl ring, changing the groups at the 5-position of the oxazolidinedione ring, or modifying the ring system itself, and then evaluating the resulting compounds for their fungicidal efficacy against a range of plant pathogenic fungi. google.comgoogle.com

Understanding the SAR allows for the rational design of new compounds with potentially improved potency, broader spectrum of activity, or reduced environmental impact. researchgate.net

Advanced Analytical Methodologies for Myclozolin Research

Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS) for Quantitative Analysis in Complex Matrices

Chromatographic techniques are fundamental in the quantitative analysis of Myclozolin in complex matrices. These methods enable the separation of this compound from other co-existing components, allowing for its specific detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying compounds. chemyx.com It is an improved version of traditional liquid chromatography. chemyx.com HPLC can be coupled with various detectors, and for this compound analysis in complex matrices, coupling with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly suitable for volatile or thermally stable compounds. researchgate.net While GC-MS offers high resolution, LC-MS/MS has a wider application range for analyzing compounds that are difficult to volatilize or are thermally unstable, provided they can be dissolved in the mobile phase. researchgate.net GC-MS is often less affected by matrix effects compared to LC-MS, potentially leading to more accurate and reliable results in certain complex matrices. bibliotekanauki.pl

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. chemyx.com LC-MS merges the physical separation achieved by HPLC with the mass analysis capabilities of MS, allowing for the determination of mass-to-charge ratios of ionic species related to the analyte. chemyx.com These coupled systems are favored in chemical analysis as they enhance the strengths of both techniques. chemyx.com LC-MS/MS, in particular, offers multiple ways to tune selectivity and sensitivity, although sample preparation can be complex or require costly equipment. mdpi.com

Studies have utilized gas chromatography with electron capture detection for determining fungicide residues, including this compound, in complex matrices like boysenberry fruit samples. tandfonline.com Sample preparation methods like homogenization with methanol (B129727) and partitioning with toluene (B28343) and NaCl solution were employed before GC analysis. tandfonline.com

Method Validation for Research Applications (Sensitivity, Selectivity, Accuracy)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose in research applications. The key analytical parameters that are typically validated include sensitivity, selectivity (or specificity), accuracy, precision, linearity, and range. elementlabsolutions.comresearchgate.neteuropa.eu

Sensitivity: Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations. elementlabsolutions.com This is often assessed by determining the limit of detection (LOD) and the limit of quantitation (LOQ). researchgate.netaoac.org For quantitative methods, the LOQ is particularly important, representing the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. aoac.org

Selectivity/Specificity: Specificity is the ability of the analytical procedure to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. elementlabsolutions.comeuropa.eufda.gov A specific method should yield results only for the target analyte and be free from interference. elementlabsolutions.com Selectivity can be demonstrated by showing that the identification and/or quantitation of the analyte is not impacted by other substances. fda.gov

Accuracy: Accuracy expresses the closeness of agreement between the value obtained by the analytical procedure and the true value. elementlabsolutions.comeuropa.eu It is sometimes referred to as trueness. elementlabsolutions.comeuropa.eu Accuracy is typically assessed by analyzing samples of known concentration and comparing the measured results to the true values. elementlabsolutions.com This can involve analyzing reference materials or comparing results to a second, well-characterized analytical procedure. europa.eufda.gov Accuracy should be established across the specified range of the analytical procedure. europa.eu

Validation studies often involve analyzing samples at different concentration levels and with replicates to assess these parameters. elementlabsolutions.comresearchgate.net For instance, analyzing samples at low, mid, and high levels of the expected concentration range allows for the evaluation of accuracy and precision across the range. elementlabsolutions.com The experimental work for validation can often be designed to evaluate multiple performance characteristics simultaneously, providing a comprehensive understanding of the method's capabilities. europa.eufda.gov

Analytical ParameterDefinitionAssessment Methods
SensitivityAbility to detect and quantify analyte at low concentrations.Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ). researchgate.netaoac.org
SelectivityAbility to measure the analyte specifically in the presence of other components (matrix, impurities, etc.).Analysis of blank samples spiked with potential interferences; comparison to orthogonal methods. elementlabsolutions.comeuropa.eufda.gov
AccuracyCloseness of agreement between measured value and true value.Analysis of samples with known concentrations (e.g., reference materials); comparison to a validated independent method. elementlabsolutions.comeuropa.eufda.gov
PrecisionCloseness of agreement between a series of measurements of the same homogeneous sample.Assessed at different levels: repeatability, intermediate precision, and reproducibility. researchgate.neteuropa.eu Involves analyzing replicate samples. elementlabsolutions.comresearchgate.neteuropa.eu

Table 1: Key Analytical Method Validation Parameters

Interactions with Non Target Organisms in Environmental Systems: a Research Focus

Studies on Myclozolin's Influence on Microbial Community Dynamics in Soil and Water (e.g., degradation potential)

Research on this compound's Role in Ecosystem Function (e.g., impact on nutrient cycling via microbial activity)

Similarly, there are no available studies that specifically investigate the impact of this compound on crucial ecosystem functions driven by microbial activity. This includes its effects on the nitrogen cycle (nitrification, denitrification) and the phosphorus cycle. Data on how this compound might alter the abundance and activity of microbial groups responsible for these nutrient transformations has not been documented.

Due to this critical information gap, a comprehensive and scientifically accurate article focusing solely on the environmental interactions of this compound with non-target organisms, as outlined, cannot be generated at this time. Further research is required to elucidate the specific ecological footprint of this fungicide.

Future Research Directions and Emerging Paradigms in Myclozolin Science

Integration of Omics Technologies (e.g., transcriptomics, metabolomics) in Fungicide Research

The advent of "omics" technologies, including transcriptomics and metabolomics, offers an unprecedented opportunity to dissect the molecular mechanisms of myclozolin action and the fungal response. These approaches provide a holistic view of the cellular processes affected by the fungicide, moving beyond single-target analysis to a systems-level understanding.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. In the context of this compound, future transcriptomic studies could elucidate:

Mechanisms of Action and Resistance: By comparing the gene expression profiles of susceptible and resistant fungal strains exposed to this compound, researchers can identify the genes and pathways involved in its fungicidal activity and the development of resistance. This could reveal novel resistance mechanisms that are not based on target-site mutations. For instance, the upregulation of genes encoding efflux pumps or metabolic enzymes that detoxify the fungicide could be identified.

Fungal-Host Interactions: Transcriptomics can shed light on how this compound affects the interaction between the target fungus and its host plant. This includes changes in the expression of fungal virulence factors and plant defense genes. Understanding these dynamics is crucial for optimizing disease control strategies.

Metabolomics , the study of the complete set of small-molecule metabolites within an organism, provides a direct snapshot of its physiological state. Future metabolomic research on this compound could focus on:

Metabolic Perturbations: Analyzing the metabolic fingerprint of fungi treated with this compound can reveal the specific biochemical pathways disrupted by the fungicide. This could confirm its known mechanism of action or uncover previously unknown effects. For example, alterations in lipid metabolism have been associated with the action of dicarboximide fungicides like this compound. acs.org

Biomarkers of Exposure and Resistance: Changes in the metabolome of a fungus upon exposure to this compound could lead to the discovery of biomarkers. These biomarkers could be used to detect early stages of fungal infection or the emergence of resistant strains in the field.

The integration of transcriptomic and metabolomic data provides a powerful, multi-layered understanding of the fungal response to this compound. d-nb.infofrontiersin.orgnih.gov This dual-omics approach can reveal how changes in gene expression translate into functional changes at the metabolic level, offering a more complete picture of the fungicide's impact. frontiersin.orgnih.gov

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyResearch ApplicationPotential Insights
Transcriptomics Comparative analysis of susceptible vs. resistant fungal strainsIdentification of novel resistance genes (e.g., efflux pumps, detoxification enzymes)
Analysis of fungal gene expression during host infection under this compound treatmentUnderstanding the impact on virulence factors and host-pathogen interactions
Metabolomics Profiling of fungal metabolites after this compound exposureElucidation of disrupted biochemical pathways and off-target effects
Identification of unique metabolic signatures in resistant strainsDiscovery of biomarkers for early detection of resistance
Integrated Omics Combined transcriptomic and metabolomic analysisA systems-level understanding of the fungal response to this compound, linking gene regulation to metabolic function

Sustainable Agricultural Practices and Fungicide Research Paradigms

The future of agriculture is increasingly focused on sustainability, which involves minimizing the environmental impact of farming practices while ensuring food security. researchgate.netmpg.de Research into fungicides like this compound is shifting to align with this paradigm, emphasizing the need for more targeted and integrated approaches to disease management.

Future research in this area will likely focus on:

Integrated Pest Management (IPM): There is a strong emphasis on moving away from a sole reliance on chemical fungicides towards IPM strategies. mdpi.com This involves combining various control methods, including cultural practices, biological control agents, and the judicious use of fungicides like this compound. Future research will aim to determine the optimal integration of this compound within these complex systems to maximize efficacy and minimize non-target effects.

Precision Agriculture: The use of technologies such as drones, sensors, and GPS mapping allows for the precise application of fungicides only when and where they are needed. This approach can significantly reduce the total amount of this compound used, lowering costs and environmental exposure. Research will focus on developing decision support systems that integrate real-time data on weather, crop health, and pathogen presence to guide these precise applications.

Alternative and Combination Therapies: To combat resistance and reduce the chemical footprint, research is exploring the use of this compound in combination with other fungicides that have different modes of action. Additionally, there is growing interest in combining synthetic fungicides with bio-pesticides or natural plant extracts, which may offer synergistic effects and a more sustainable approach to disease control. researchgate.net

The overarching goal is to extend the effective lifespan of this compound and other valuable fungicides by using them more strategically within a holistic and sustainable agricultural framework. mdpi.com

Predictive Modeling for Environmental Fate and Resistance Development

Predictive modeling is becoming an indispensable tool in modern agricultural science, allowing researchers to forecast the long-term behavior of fungicides in the environment and the likelihood of resistance evolution.

Environmental Fate Modeling:

Mathematical models can simulate the persistence, transport, and degradation of this compound and its metabolites, such as 3,5-dichloroaniline, in various environmental compartments like soil and water. researchgate.netnih.gov These models incorporate factors such as soil type, climate, and agricultural practices to predict potential environmental concentrations and identify areas at risk of contamination. Future research will focus on refining these models by:

Incorporating more complex environmental variables and interactions.

Validating model predictions with extensive field data to improve their accuracy and reliability.

Using these models to develop best management practices that minimize the environmental footprint of this compound.

Resistance Development Modeling:

Predictive models are also being developed to understand and forecast the evolution of fungicide resistance. mdpi.comnih.gov These models can simulate how different fungicide application strategies, such as varying doses and frequencies, influence the selection pressure for resistant fungal strains. biorxiv.orgnih.gov For this compound, future modeling efforts will likely aim to:

Predict the rate at which resistance is likely to develop under different usage scenarios.

Identify optimal application strategies to delay the onset and spread of resistance.

Evaluate the effectiveness of anti-resistance strategies, such as fungicide mixtures or rotations, before they are implemented in the field.

By integrating data on the pathogen's biology, the fungicide's mode of action, and the agricultural environment, these models can provide valuable guidance for the sustainable use of this compound and other fungicides.

Table 2: Key Parameters in Predictive Models for this compound

Model TypeKey Input ParametersPredicted Outcomes
Environmental Fate Soil properties (organic matter, pH), climatic data (rainfall, temperature), this compound's chemical properties (solubility, degradation rate), application rates.Concentrations of this compound and its metabolites in soil and water over time; potential for leaching and runoff.
Resistance Development Fungal population genetics (mutation rates), fungicide efficacy and mode of action, application strategies (dose, timing, mixtures), crop and disease dynamics.Selection pressure for resistance; rate of increase in the frequency of resistant alleles; long-term effectiveness of different management strategies.

Q & A

Q. Table 1. Key Analytical Parameters for this compound Characterization

TechniqueParametersAcceptable RangeReference ID
HPLCRetention time, peak area ratio±0.5 min, RSD ≤2%
NMR (¹H)Chemical shifts (δ)±0.05 ppm
Elemental Analysis% C, H, N, ClTheoretical ±0.3%

Q. Table 2. Common Contradictions in this compound Studies

Contradiction TypeResolution StrategyExample Study ID
Variable soil half-lifeStandardize OECD 307 protocols
Discrepant MIC valuesControl for inoculum size/pH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.